Cas no 42599-71-3 (Inosine diphosphate)

Inosine diphosphate structure
Inosine diphosphate structure
Nome del prodotto:Inosine diphosphate
Numero CAS:42599-71-3
MF:C10H14N4O11P2
MW:428.185883998871
CID:5688125
PubChem ID:135398651

Inosine diphosphate Proprietà chimiche e fisiche

Nomi e identificatori

    • Inosine 5'-diphosphate
    • inosindiphosphat
    • Inosine diphosphate
    • ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl trihydrogen diphosphate
    • riboxine
    • Inosinate 5'-diphosphate
    • SCHEMBL162914
    • [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
    • EINECS 201-648-9
    • INOSINE DIPHOSPHATE [WHO-DD]
    • UNII-F15JU6D39T
    • C00104
    • Inosine pyrophosphate
    • Inosine 5'-pyrophosphate
    • IDP
    • 42599-71-3
    • CHEMBL1233551
    • [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-keto-3H-purin-9-yl)tetrahydrofuran-2-yl]methyl phosphono hydrogen phosphate
    • CHEBI:17808
    • Inosine-5'-Diphosphate
    • 2'-inosine-5'-diphosphate
    • 5'-IDP
    • Riboxin
    • DTXSID90235329
    • INOSINE 5'-(TRIHYDROGEN PYROPHOSPHATE)
    • Q3151472
    • [(2R,3S,4R,5R)-3,4-bis(oxidanyl)-5-(6-oxidanylidene-3H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
    • F15JU6D39T
    • SCHEMBL24059885
    • 86-04-4
    • Epitope ID:158625
    • Inosine 5'-(trihydrogen diphosphate)
    • Inchi: 1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
    • Chiave InChI: JPXZQMKKFWMMGK-KQYNXXCUSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC=NC2=3)=O)O1)O)O

Proprietà calcolate

  • Massa esatta: 428.01343127g/mol
  • Massa monoisotopica: 428.01343127g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6
  • Complessità: 715
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 222Ų
  • XLogP3: -4
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司